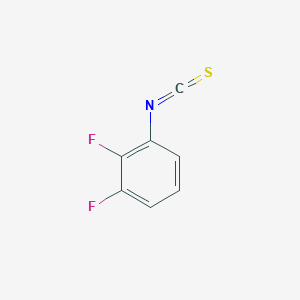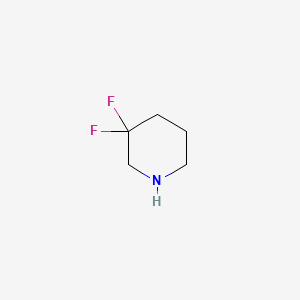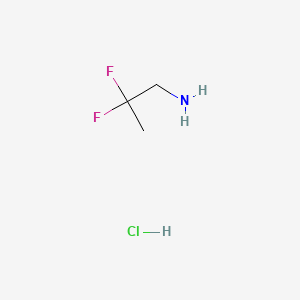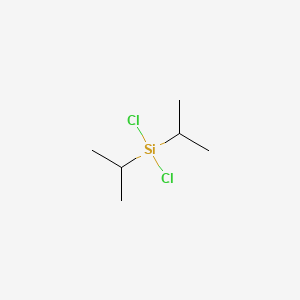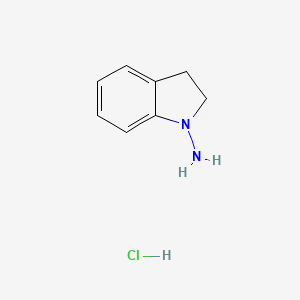
Indolin-1-amine hydrochloride
説明
Indolin-1-amine hydrochloride is a chemical compound with the molecular formula C8H11ClN2 . It is a derivative of indoline, also known as 2,3-dihydroindole .
Synthesis Analysis
Indoline can be synthesized in various ways. There are three traditional methods to prepare indolines, including reduction from indole, intramolecular Diels–Alder synthesis, and catalytic synthesis. In addition to those methods, stereoselective syntheses are more suitable for specific indoline isomers .Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring fused with a five-membered nitrogenous ring to form a two-ring heterocyclic ring . The InChI code for this compound is1S/C8H10N2.ClH/c9-10-6-5-7-3-1-2-4-8 (7)10;/h1-4H,5-6,9H2;1H . Physical and Chemical Properties Analysis
This compound has a molecular weight of 170.64 g/mol . It is a bicyclic organic heterocyclic compound with aromatic and weakly basic properties .科学的研究の応用
Synthesis of Pyridine and Indoline Derivatives
Indolin-1-amine derivatives serve as key intermediates in the synthesis of annulated pyridine and other heterocyclic compounds. For example, N-{2-[Alkynyl(hetero)aryl]methylene}indolin-1-amines undergo electrophilic cyclization reactions in the presence of silver nitrate, leading to the formation of annulated pyridine derivatives. This process showcases the role of indolin-1-amine derivatives in facilitating the synthesis of complex organic molecules with potential pharmaceutical applications (Ghavtadze, Fröhlich, & Würthwein, 2010).
Anti-inflammatory and Antioxidant Agents
Research has also focused on the development of indoline derivatives as potential therapeutic agents due to their significant antioxidant and anti-inflammatory activities. These compounds, substituted at position 1 with various functional groups, have been evaluated for their ability to protect cells from oxidative stress and reduce inflammation, presenting a promising avenue for the treatment of chronic inflammatory conditions (Zeeli et al., 2018).
Anti-tyrosine Kinase Activity
The synthesis and evaluation of 3-(substituted-benzylidene)-1, 3-dihydro-indolin-2-thione derivatives highlight the potential of indoline compounds in cancer therapy. These derivatives exhibit anti-tyrosine kinase activity, indicating their utility in targeting specific enzymes involved in cancer progression. Docking studies further elucidate the interaction modes of these compounds with the enzyme, supporting their development as anticancer agents (Olgen, Akaho, & Nebioğlu, 2005).
Asymmetric Synthesis and Catalysis
Indolin-1-amine derivatives are instrumental in asymmetric synthesis, facilitating the creation of chiral molecules with high selectivity. For instance, organocatalytic reactions involving indolin-3-one derivatives have been utilized to produce polysubstituted piperidino[1,2-a]indoline compounds, demonstrating the role of these intermediates in generating complex structures with potential biological activity (Zhao et al., 2014).
Novel Drug Development
The exploration of indolin-2-one scaffolds in drug discovery has led to the identification of compounds with potent anticancer properties. This research encompasses the strategic modification of the indolin-2-one framework to enhance its therapeutic efficacy, illustrating the significance of these derivatives in the development of new anticancer agents (Chaudhari et al., 2021).
将来の方向性
作用機序
- Indolin-1-amine hydrochloride (CAS Number: 92259-86-4) is an organic compound with the chemical formula C₈H₁₀N₂•HCl .
- This compound serves as an intermediate for synthesizing various biologically active derivatives .
Target of Action
Mode of Action
Biochemical Pathways
生化学分析
Biochemical Properties
Indolin-1-amine hydrochloride plays a significant role in biochemical reactions, particularly in the synthesis of bioactive compounds. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been used as an intermediate in the synthesis of indole derivatives, which exhibit a wide range of biological activities, including antiviral, anti-inflammatory, and anticancer properties . The interactions of this compound with these biomolecules often involve hydrogen bonding and hydrophobic interactions, which facilitate its incorporation into larger molecular structures.
Cellular Effects
This compound influences various cellular processes and functions. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives synthesized from this compound have been shown to modulate the activity of multiple receptors and enzymes, leading to changes in cellular responses . These effects can include alterations in cell proliferation, apoptosis, and metabolic activity, highlighting the compound’s potential in therapeutic applications.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the specific biochemical context. For instance, indole derivatives derived from this compound have been found to inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation . Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. This compound is generally stable under standard storage conditions, but its long-term effects on cellular function can vary depending on the experimental setup . In vitro and in vivo studies have shown that prolonged exposure to this compound can lead to sustained changes in cellular activity, including alterations in gene expression and metabolic pathways.
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At lower doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or anticancer activity . At higher doses, toxic or adverse effects can occur, including cellular toxicity and organ damage. It is crucial to determine the optimal dosage range to maximize the compound’s benefits while minimizing potential risks.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into bioactive metabolites . These metabolic processes can affect the compound’s activity and efficacy. For example, the conversion of this compound into indole derivatives can enhance its biological activity, making it more effective in therapeutic applications.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within specific cellular compartments can influence its activity and function. For instance, its distribution in target tissues can enhance its therapeutic effects.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can affect its interactions with biomolecules and its overall efficacy. For example, the presence of this compound in the nucleus can influence gene expression, while its localization in the cytoplasm can affect metabolic pathways.
特性
IUPAC Name |
2,3-dihydroindol-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2.ClH/c9-10-6-5-7-3-1-2-4-8(7)10;/h1-4H,5-6,9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAGNOCNBVIIEHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70375419 | |
| Record name | Indolin-1-amine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70375419 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
92259-86-4 | |
| Record name | Indolin-1-amine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70375419 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Indolin-1-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


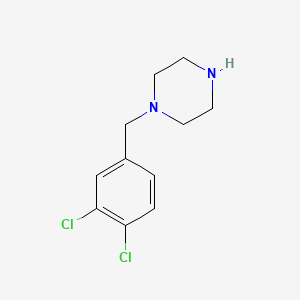



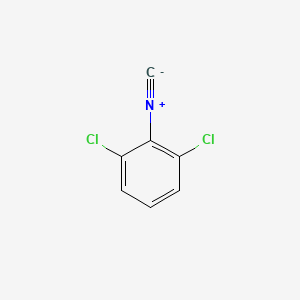
![2',4'-Difluoro-[1,1'-biphenyl]-4-amine](/img/structure/B1349926.png)
